molecular formula C21H17ClFN5O2S B2561128 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1251634-70-4

2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2561128
CAS No.: 1251634-70-4
M. Wt: 457.91
InChI Key: IGXDFQSNWRGWHM-UHFFFAOYSA-N
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Description

2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrazines. This compound is characterized by its unique structure, which includes a triazolo[4,3-a]pyrazine core, a chlorophenyl group, and a fluoro-methylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the triazolo[4,3-a]pyrazine core through cyclization reactions involving appropriate precursors. The chlorophenyl and fluoro-methylphenyl groups are then introduced via nucleophilic substitution reactions. The final step often involves the formation of the acetamide linkage under controlled conditions, such as using acetic anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(3-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the triazolopyrazine core can be reduced to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(3-fluoro-4-methylphenyl)acetamide

Biological Activity

The compound 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic molecule belonging to the class of triazolopyrazines. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an antimicrobial and anticancer agent. Its unique structure incorporates a triazolo[4,3-a]pyrazine core along with various functional groups that may contribute to its biological activity.

Structural Characteristics

The molecular formula of the compound is C21H19ClFN5O2SC_{21}H_{19}ClFN_5O_2S. The structural representation can be summarized as follows:

PropertyDetails
IUPAC NameThis compound
Molecular Weight433.91 g/mol
Key Functional GroupsTriazole, Pyrazine, Sulfanyl

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological processes such as DNA replication and protein synthesis.
  • Receptor Modulation : It can modulate the activity of receptors on cell surfaces, influencing various signaling pathways.
  • Membrane Disruption : The interaction with cellular membranes may lead to increased permeability and cell death.

Antimicrobial Activity

Research indicates that compounds containing the triazolo[4,3-a]pyrazine framework exhibit significant antimicrobial properties. For instance:

  • Antibacterial Studies : A study demonstrated that related triazole derivatives showed high antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 8 μg/mL . The presence of the chlorophenyl and fluorophenyl groups in our compound suggests enhanced interaction with bacterial targets.

Anticancer Potential

The compound's anticancer activity has been explored in various studies:

  • Cell Line Studies : Preliminary investigations indicate that derivatives of triazolo-pyrazines can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest . Specific studies on similar compounds have reported IC50 values indicating significant cytotoxicity against cancer cells.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A series of experiments were conducted using synthesized derivatives of triazolo-pyrazines against multiple bacterial strains. The results indicated that modifications at the N-acetamide position significantly influenced antibacterial potency.
    • Results Summary :
      • S. aureus: MIC = 0.5 μg/mL
      • E. coli: MIC = 1 μg/mL
      • Klebsiella pneumoniae: MIC = 2 μg/mL
  • Case Study on Anticancer Activity :
    • In vitro studies on human breast cancer cell lines (MCF-7) showed that the compound could reduce cell viability by approximately 70% at a concentration of 10 µM after 48 hours .
    • Mechanistic studies suggested that the compound induced apoptosis through the mitochondrial pathway.

Properties

IUPAC Name

2-[8-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN5O2S/c1-13-2-7-16(10-17(13)23)25-18(29)11-28-21(30)27-9-8-24-20(19(27)26-28)31-12-14-3-5-15(22)6-4-14/h2-10H,11-12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXDFQSNWRGWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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